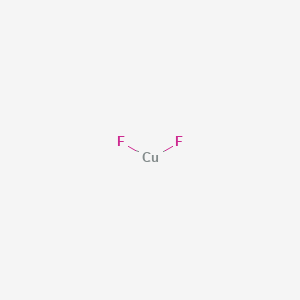

Cupric fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It exists in two primary forms: an anhydrous form, which is a white crystalline powder, and a dihydrate form, which is blue in color . This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.

Mecanismo De Acción

Target of Action

Cupric fluoride, or Copper(II) fluoride, is an inorganic compound that primarily targets fluoride ions and copper ions . The copper ion is a transition metal found in a variety of supplements and vitamins . Fluoride is a naturally occurring element with multiple implications for human health .

Mode of Action

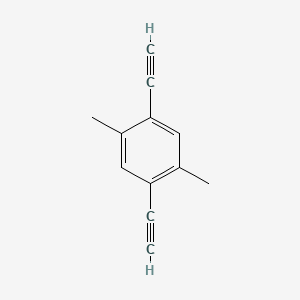

This compound can act as an intermediate in the green synthesis of fluoroaromatics . It can be used to make fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C . This reaction is simpler than the Sandmeyer reaction, but is only effective in making compounds that can survive at the temperature used .

Biochemical Pathways

Fluoride-mediated apoptosis occurs via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . Fluoride works to prevent and control dental caries through two primary mechanisms that affect enamel solubility and reversal of the caries process .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by pH and storage in bone . Fluoride mostly enters the body via the gastrointestinal tract and is absorbed quickly in the stomach without the need for specialized enzymatic systems . It crosses epithelia in the form of undissociated acid (hydrogen fluoride) . The rate of fluoride absorption from the stomach is directly related to the acidity of its contents .

Result of Action

This compound catalyzes the decomposition of nitric oxides in emission control systems . It can be used to make fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C . This method has been proposed as a “greener” method of producing fluoroaromatics since it avoids producing toxic waste products such as ammonium fluoride .

Action Environment

One must also consider the environmental impact of copper fluoride. The copper ion, in high concentrations, can cause harm to aquatic organisms .

Análisis Bioquímico

Biochemical Properties

Cupric fluoride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Copper, as a transition metal, plays several key roles in the human body due to its two oxidation states, Cu(I)/Cu+ (cuprous ion) and Cu(II)/Cu2+ (cupric ion), which endow it with the ability to act as either a recipient or a donor of electrons . Copper ions readily form complexes with biomolecules containing certain amino acid residues .

Cellular Effects

This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Copper is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells is detrimental as these copper ions can generate free radicals and increase oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Metabolic Pathways

This compound is involved in various metabolic pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Copper ions arrive at the liver through the portal vein and are incorporated into hepatocytes . Then, Cu+ can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .

Métodos De Preparación

Cupric fluoride can be synthesized through several methods:

Neutralization Method: This involves the neutralization of copper(II) hydroxide or copper(II) carbonate with hydrofluoric acid.

Direct Fluorination: Copper can be directly fluorinated by reacting it with fluorine gas at high temperatures.

Industrial Production: Industrially, this compound is often produced by the reaction of copper oxide or copper carbonate with hydrofluoric acid, resulting in the formation of this compound and water as by-products.

Análisis De Reacciones Químicas

Cupric fluoride undergoes various types of chemical reactions:

Oxidation: this compound acts as a strong oxidizing agent. It can oxidize other substances by accepting electrons.

Reduction: In certain conditions, this compound can be reduced to copper(I) fluoride or elemental copper.

Common Reagents and Conditions: Reactions involving this compound often require high temperatures and the presence of oxygen or other oxidizing agents.

Aplicaciones Científicas De Investigación

Cupric fluoride has a wide range of applications in scientific research:

Biology and Medicine: This compound is studied for its potential use in dental materials and its effects on polymerization processes.

Industry: It is employed in the production of fluorocarbons, which are used in refrigeration and air conditioning systems.

Battery Manufacturing: This compound is being researched as a potential cathode material for lithium-ion batteries due to its high energy density.

Comparación Con Compuestos Similares

Cupric fluoride can be compared with other metal fluorides such as:

Copper(I) Fluoride (CuF): Unlike this compound, copper(I) fluoride is a light green or light grey powder and is insoluble in water.

Copper(II) Chloride (CuCl₂): This compound is similar in its oxidizing properties but differs in its reactivity and applications.

Silver(II) Fluoride (AgF₂): Silver(II) fluoride is another strong oxidizing agent but has different applications and reactivity compared to this compound.

This compound is unique due to its specific crystal structure and its ability to act as a catalyst in high-temperature reactions, making it valuable in both industrial and research settings .

Propiedades

Número CAS |

7789-19-7 |

|---|---|

Fórmula molecular |

CuF2 |

Peso molecular |

101.54 g/mol |

Nombre IUPAC |

copper;difluoride |

InChI |

InChI=1S/Cu.2FH/h;2*1H/q+2;;/p-2 |

Clave InChI |

GWFAVIIMQDUCRA-UHFFFAOYSA-L |

SMILES |

F[Cu]F |

SMILES canónico |

[F-].[F-].[Cu+2] |

| 7789-19-7 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP](/img/structure/B3029696.png)